1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine
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Overview
Description
1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Formation of the Methanamine Linker: The methanamine linker is introduced through a series of reactions, including reductive amination.
Coupling Reaction: The final step involves coupling the indole derivatives with the methanamine linker under specific reaction conditions, such as the use of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The indole rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of indole-4-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of nitro or halogenated indole derivatives.
Scientific Research Applications
1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine involves its interaction with specific molecular targets. The indole rings can interact with various enzymes and receptors, modulating their activity. The methanamine linker may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-indol-4-yl)ethanamine
- 1-(1H-indol-4-yl)piperazine
- 1-(1H-indol-4-yl)-N-methylmethanamine
Uniqueness
1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine is unique due to its dual indole structure connected by a methanamine linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its dual indole structure, has been evaluated for various pharmacological properties, including antibacterial, antiviral, and neuroprotective activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula for this compound is C12H12N2, with a molecular weight of approximately 196.24 g/mol. The structure features two indole moieties linked by a methanamine group, which may contribute to its biological activity.
Biological Activity Overview
The compound exhibits a range of biological activities as outlined below:
Antibacterial Activity
Recent studies have demonstrated that related compounds with indole structures possess significant antibacterial properties. For instance, an indole derivative showed minimum inhibitory concentrations (MIC) against key Gram-positive and Gram-negative pathogens ranging from 80 to 160 µg/ml. The mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication and survival .
Compound | MIC (µg/ml) | Target Pathogen |
---|---|---|
Indole Derivative A | 80 - 160 | E. coli |
Indole Derivative B | <40 | Staphylococcus aureus |
Indole Derivative C | 100 | Pseudomonas aeruginosa |
Antiviral Activity
Compounds with similar indole frameworks have shown promise in antiviral assays. For example, certain derivatives were effective against viral entry mechanisms, exhibiting IC50 values significantly lower than those of existing antiviral agents. The antiviral activity was attributed to the ability to interact with viral glycoproteins, thereby inhibiting viral entry into host cells .
Compound | IC50 (µM) | Virus Type |
---|---|---|
Compound 1 | 0.64 | Vesicular stomatitis virus |
Compound 2 | 2.5 | HIV |
Compound 3 | >100 | Influenza virus |
Neuroprotective Effects
Indole derivatives have also been investigated for their neuroprotective effects. Research indicates that these compounds can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. By inhibiting MAO activity, these compounds may help in managing conditions such as depression and Parkinson's disease .
Case Studies
Several case studies highlight the efficacy of indole derivatives:
- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of indole derivatives for their antibacterial properties against multi-drug resistant strains. The study found that certain modifications to the indole structure significantly enhanced antibacterial potency without increasing cytotoxicity .
- Antiviral Mechanism Exploration : Research conducted on the antiviral properties of indole derivatives revealed that specific substitutions on the indole ring improved binding affinity to viral proteins, leading to enhanced inhibition of viral replication in vitro .
- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of an indole derivative resulted in significant neuroprotection in rodent models of neurodegeneration, suggesting potential therapeutic applications for cognitive disorders .
Properties
IUPAC Name |
1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-3-13(15-7-9-20-17(15)5-1)11-19-12-14-4-2-6-18-16(14)8-10-21-18/h1-10,19-21H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVOGWNZGCCJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CNCC3=C4C=CNC4=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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